ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate
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Overview
Description
- Ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate is a chemical compound with a complex structure. It belongs to the class of hydrazones and is characterized by its hydrazine functional group.
- The compound’s systematic name reflects its composition: it contains an ethyl group, a hydrazine moiety, and a phenylprolinate backbone. The (3E) indicates the geometry of the double bond.
- This compound has potential applications in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes: The synthesis of ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate involves several steps. One common approach is the condensation of 3-chlorobenzaldehyde hydrazone with ethyl acetoacetate under acidic conditions.
Reaction Conditions: The reaction typically occurs in ethanol or another suitable solvent. Acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitate the formation of the hydrazone.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch reactors using optimized conditions.
Chemical Reactions Analysis
Reactivity: Ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate undergoes various reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and hydrazine hydrate are commonly used. Reaction conditions depend on the specific transformation.
Major Products: The major products depend on the reaction type. For example, reduction leads to the hydrazine derivative, while oxidation forms the imine or oxime.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and coordination behavior.
Biology: It may serve as a potential bioactive compound due to its hydrazone functionality.
Medicine: Investigations focus on its antimicrobial, antitumor, or anti-inflammatory properties.
Industry: It could find applications in dye synthesis, pharmaceuticals, or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
- Potential targets may include enzymes, receptors, or cellular components affected by the hydrazone group.
Comparison with Similar Compounds
- Ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate stands out due to its unique combination of functional groups.
- Similar compounds include other hydrazones, imines, and hydrazines. few possess the same structural features.
Remember that this compound’s applications and mechanisms are still areas of active research, and further studies will enhance our understanding
Properties
Molecular Formula |
C20H18ClN3O4 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl (3E)-3-[(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4/c1-3-28-19(27)20(2)17(23-22-14-9-7-8-13(21)12-14)16(25)18(26)24(20)15-10-5-4-6-11-15/h4-12,22H,3H2,1-2H3/b23-17- |
InChI Key |
QPHUIARYXQDTIZ-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1(/C(=N\NC2=CC(=CC=C2)Cl)/C(=O)C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1(C(=NNC2=CC(=CC=C2)Cl)C(=O)C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
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